molecular formula C8H7NO4 B027991 5-(Methoxycarbonyl)picolinic acid CAS No. 17874-79-2

5-(Methoxycarbonyl)picolinic acid

Cat. No.: B027991
CAS No.: 17874-79-2
M. Wt: 181.15 g/mol
InChI Key: NTCKZTBRFXTYBD-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within Pyridine (B92270) Carboxylates

Systematically named 5-(methoxycarbonyl)-2-pyridinecarboxylic acid according to IUPAC nomenclature, this compound is also commonly referred to as 5-(Methoxycarbonyl)picolinic acid. sigmaaldrich.comchemspider.com It belongs to the family of pyridine carboxylates, which are characterized by a pyridine ring substituted with one or more carboxyl groups. nih.gov Specifically, it is a monoester of pyridine-2,5-dicarboxylic acid, featuring a carboxylic acid group at the 2-position and a methoxycarbonyl (a methyl ester) group at the 5-position of the pyridine ring. chemspider.comchemicalbook.com

The presence of both a carboxylic acid and an ester group on the same pyridine scaffold imparts bifunctional properties to the molecule. This arrangement allows for selective chemical transformations at either functional group, a desirable characteristic for a building block in organic synthesis. The electronic properties of the pyridine ring, influenced by the electron-withdrawing nature of the nitrogen atom and the two carbonyl-containing substituents, further define its reactivity and potential applications.

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₇NO₄ scbt.com
Molecular Weight181.15 g/mol scbt.com
CAS Number17874-79-2 scbt.com
Melting Point187 °C chemicalbook.com
Boiling Point (Predicted)347.9±27.0 °C chemicalbook.com
Density (Predicted)1.361±0.06 g/cm³ chemicalbook.com
AppearanceWhite to Off-White Solid chemicalbook.com

Significance as a Research Chemical and Building Block

The utility of this compound in the scientific community is underscored by its classification as a research chemical, intended for laboratory use in scientific discovery. scbt.com Its importance stems from its role as a versatile organic building block.

Role in Organic Building Blocks Research

In the context of organic synthesis, building blocks are relatively small and simple molecules that can be assembled to create larger, more complex structures. this compound fits this description perfectly due to its bifunctional nature. The presence of two distinct reactive sites—the carboxylic acid and the methyl ester—allows for a stepwise and controlled construction of target molecules. This modular approach is fundamental to modern organic chemistry, enabling the efficient synthesis of a wide array of compounds. nih.gov The pyridine core itself is a common motif in many biologically active compounds, making its derivatives, like this compound, particularly valuable starting materials. nih.gov

Applications in Advanced Chemical Synthesis

The unique structure of this compound lends itself to a variety of applications in advanced chemical synthesis. For instance, it can serve as a precursor for the synthesis of more complex substituted picolinic acid derivatives. The carboxylic acid can be converted into amides, esters, or other functional groups, while the methyl ester can be hydrolyzed or transformed into other ester variants. This dual functionality is particularly useful in the synthesis of ligands for metal complexes, where precise control over the coordinating groups is essential. researchgate.net Furthermore, pyridine dicarboxylic acids and their derivatives are being explored as monomers for the creation of novel polyesters with unique properties. wur.nlwur.nl The rigid pyridine backbone can impart desirable thermal and mechanical characteristics to these polymers. wur.nl

Historical Perspectives on Picolinic Acid Derivatives in Research

Picolinic acid, the parent compound of this compound, has a long history in chemical research. wikipedia.org It was traditionally prepared by the oxidation of α-picoline using strong oxidizing agents like potassium permanganate (B83412). orgsyn.org Over the years, research into picolinic acid and its derivatives has revealed a wide range of interesting properties and applications. Picolinic acid itself is a natural catabolite of the amino acid tryptophan in the human body. nih.govnih.gov

The exploration of substituted picolinic acids has been a fruitful area of research. For example, various 5-substituted picolinic acid compounds have been synthesized and investigated for their potential biological activities. google.com The introduction of different functional groups onto the picolinic acid scaffold allows for the fine-tuning of its chemical and physical properties, leading to the discovery of novel compounds with applications in areas such as medicinal chemistry and materials science. pensoft.netnih.gov The development of synthetic methods to access a variety of picolinic acid derivatives, including monoesters like this compound, has been crucial for advancing this research. chemicalbook.com

Scope and Objectives of Research on this compound

Current and future research on this compound is likely to focus on several key areas. A primary objective is to further explore its utility as a building block in the synthesis of novel organic molecules. This includes the development of new synthetic methodologies that take advantage of its bifunctional nature to create complex and diverse molecular architectures.

Another important research direction is the investigation of the properties of materials derived from this compound. This could involve the synthesis and characterization of new polymers, metal-organic frameworks (MOFs), or coordination complexes incorporating the this compound moiety. The goal would be to understand how the inclusion of this specific building block influences the material's properties, such as its thermal stability, electronic conductivity, or catalytic activity.

Furthermore, given the biological relevance of picolinic acid and its derivatives, there is potential for research into the biological activities of compounds synthesized from this compound. This could involve screening new derivatives for applications in pharmaceuticals or agrochemicals, building upon the rich history of picolinic acid in these fields. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxycarbonylpyridine-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C8H7NO4/c1-13-8(12)5-2-3-6(7(10)11)9-4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCKZTBRFXTYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311057
Record name 5-(methoxycarbonyl)pyridine-2-carboxylic acid
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727180
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17874-79-2
Record name 5-Methyl 2,5-pyridinedicarboxylate
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Record name 17874-79-2
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Record name 5-(methoxycarbonyl)pyridine-2-carboxylic acid
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Record name 5-(Methoxycarbonyl)pyridine-2-carboxylic acid
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Synthetic Methodologies and Advanced Chemical Transformations

Synthetic Routes and Reaction Conditions for 5-(Methoxycarbonyl)picolinic Acid

The synthesis of this compound, a derivative of picolinic acid, involves several chemical strategies. Picolinic acid itself is a pyridine (B92270) derivative with a carboxylic acid group at the 2-position. wikipedia.org Its synthesis on a commercial scale is often achieved through the ammoxidation of 2-picoline, followed by the hydrolysis of the resulting nitrile. wikipedia.org Laboratory-scale synthesis can be performed by the oxidation of 2-methylpyridine (B31789) using potassium permanganate (B83412) (KMnO4). wikipedia.orgorgsyn.org

Esterification is a key reaction in the synthesis of this compound and its derivatives. A common method involves reacting the parent picolinic acid with an alcohol in the presence of an acid catalyst. For instance, methyl esters can be formed by refluxing the picolinic acid with methanol (B129727) and a catalytic amount of concentrated sulfuric acid. umsl.edu

Another approach to creating active esters of picolinic acids, which are useful acylating agents, involves the use of thionyl chloride (SOCl2) with a catalytic amount of dimethylformamide (DMF). nih.gov This reaction forms the acid chloride hydrochloride, which can then be reacted with an alcohol, such as methanol, in the presence of a base like triethylamine (B128534) to yield the desired ester. nih.gov This method is often preferred over DCC (dicyclohexylcarbodiimide) coupling, which can be complicated by the formation of N-acylureas. nih.gov

A patent describes a process for producing 3,4-substituted 2-picolinic acids that includes an initial esterification step to create a pyridine 2-ester compound, which is then hydrolyzed. google.com This highlights the importance of esterification as an intermediate step in more complex syntheses.

Hydrolysis is a fundamental reaction for the derivatization of picolinic acid esters. Base-catalyzed ester hydrolysis, often referred to as saponification, is a common method. youtube.com This process involves treating the ester with a strong base, like sodium hydroxide, which attacks the carbonyl carbon and leads to the formation of a carboxylate salt. youtube.com Subsequent acidification yields the carboxylic acid. youtube.com

Acid-catalyzed hydrolysis is another viable method. youtube.com In this approach, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. youtube.com This leads to a tetrahedral intermediate, and after a series of proton transfers, the alcohol is eliminated, leaving the carboxylic acid. youtube.com

A patented method for synthesizing 3,4-substituted 2-picolinic acids explicitly details a hydrolysis step following an initial esterification. google.com The pyridine 2-ester compound is dissolved in a solvent, and an alkaline solution is added. After the reaction is complete, the pH is adjusted with an acid to isolate the final picolinic acid derivative. google.com

The efficiency and scalability of synthetic routes for picolinic acid derivatives are critical for practical applications. Biocatalytic methods, for example, have shown high yields. The use of Escherichia coli cells harboring the genes for 2-aminophenol (B121084) 1,6-dioxygenase to convert 2-aminophenol to picolinic acid achieved yields greater than 90%. oup.com While this demonstrates high efficiency, the scalability of such biocatalytic processes can sometimes be a challenge compared to traditional chemical synthesis.

The synthesis of active esters of picolinic acid using SOCl2 and a DMF catalyst is reported to be a simple and effective method, providing the acid chlorides in high yield (98% for isonicotinoylchloride hydrochloride). nih.gov This method avoids the problematic rearrangement that can occur with DCC coupling, making it a more reliable and potentially scalable option. nih.gov

The development of novel catalysts, such as UiO-66(Zr)-N(CH2PO3H2)2, aims to improve reaction conditions and efficiency. rsc.org These heterogeneous catalysts can facilitate the synthesis of picolinates at ambient temperatures, which can lead to more energy-efficient and scalable processes. rsc.org

Recent research has focused on developing novel and more efficient methods for synthesizing picolinic acid derivatives. One such approach involves a cooperative vinylogous anomeric-based oxidation using a nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2. rsc.org This method facilitates a multi-component reaction to produce picolinate (B1231196) and picolinic acid derivatives. rsc.org

Another innovative strategy is the one-step production of picolinic acids from 2-aminophenols catalyzed by 2-aminophenol 1,6-dioxygenase. oup.com This biocatalytic approach offers a convenient way to synthesize substituted picolinic acids from corresponding aminophenols with high yields. oup.com

Furthermore, new picolinic acid derivatives are being synthesized for use as intermediates in the production of complex molecules. google.com These processes aim to improve upon existing methods by eliminating the need for protecting groups and using less toxic, thermodynamically stable reagents. google.com

Chemical Modifications and Derivatization Strategies

The derivatization of picolinic acid is a key strategy for creating a wide range of compounds with diverse properties. For example, 5-substituted picolinic acid compounds have been produced through the fermentation of Marasmiellus sp.. google.com The resulting methyl 5-(1,2-dihydroxypropyl)-2-pyridinecarboxylate can be further modified chemically to create a variety of other derivatives, including amides, nitriles, and other esters. google.com

Derivatization is also employed to enhance the analytical detection of molecules. Picolinoyl derivatization, using picolinic acid and 2-methyl-6-nitrobenzoic anhydride, has been used to improve the detection of corticosteroids in liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). nih.gov This derivatization significantly increases the ESI response. nih.gov Similarly, 2-picolylamine is used as a derivatizing agent for carboxylic acids to enhance their detection in mass spectrometry. researchgate.net

The synthesis of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids has been achieved by modifying the structure of picloram (B1677784). nih.gov This involves a nucleophilic substitution reaction to replace the chlorine atom at the 6-position with a hydrazine (B178648) hydrate, followed by cyclization and hydrolysis to yield the final substituted picolinic acid. nih.gov

Introduction of Solubilizing Groups in Derivatives

The modification of this compound to include solubilizing groups is a key strategy to enhance the aqueous solubility of its derivatives, a critical factor for many biological and pharmaceutical applications. One common approach involves the incorporation of polar functionalities, such as aminoalkyl groups. For instance, derivatives of the isomeric 2,4-pyridinedicarboxylic acid (2,4-PDCA) have been synthesized with 5-aminoalkyl substituents to improve their properties. acs.org This strategy often involves multi-step synthetic sequences, starting from commercially available precursors. acs.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Functionalization

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the functionalization of pyridine rings, including derivatives of this compound. nih.govresearchgate.net These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents. researchgate.net For example, the Suzuki-Miyaura coupling of pyridylboronic acids with heteroaryl halides is a common method for synthesizing novel heteroarylpyridines. researchgate.networktribe.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. worktribe.comrsc.org

In the context of related pyridine dicarboxylic acid isomers, regioselective palladium-catalyzed carbonylation reactions have been used to synthesize dimethyl 5-chloropyridine-2,4-dicarboxylate from its corresponding dichloro precursor. acs.org Furthermore, the Suzuki-Miyaura reaction has been employed to introduce methyl groups into pyridine systems, highlighting its versatility in installing even small alkyl substituents. rsc.org The development of efficient and "green" cross-coupling protocols continues to be an active area of research. rsc.org

Amide Formation Reactions in Derivatization Pathways

Amide bond formation is a fundamental transformation in the derivatization of this compound, enabling the linkage of this scaffold to various amines and creating a diverse library of compounds. researchgate.netrsc.org The carboxylic acid moiety of this compound can be activated to facilitate its reaction with an amine. researchgate.netnih.gov Common methods for activating the carboxylic acid include conversion to an acid chloride or the use of coupling reagents. researchgate.netnih.gov

A variety of coupling reagents have been developed to promote amide bond formation under mild conditions, which is particularly important when working with sensitive substrates. rsc.orgnih.gov For instance, titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov The choice of solvent and temperature can significantly influence the reaction outcome. nih.gov The picolinamide (B142947) moiety itself has been utilized as a directing group in transition-metal catalyzed C-H activation reactions, further highlighting the importance of amide derivatives in organic synthesis. cam.ac.uk The development of one-pot procedures for amide formation is an area of ongoing interest, aiming to improve efficiency and reduce waste. nih.gov

Reductive Amidation Strategies

Reductive amidation offers an alternative pathway for the formation of amines from carboxylic acid derivatives. While direct reductive amidation of this compound is not extensively detailed in the provided context, the reductive cleavage of picolinic amides provides insight into related transformations. Picolinic amides can be reduced to the corresponding amines in good to excellent yields using reagents like zinc in aqueous hydrochloric acid. cam.ac.uk This method is valued for its mild reaction conditions and good functional group tolerance. cam.ac.uk

This reductive cleavage can be seen as the reverse of amide formation and is useful for deprotection strategies where the picolinamide acts as a protecting group for an amine. cam.ac.uk The development of simple and high-yielding procedures for such transformations is crucial for applications in complex molecule synthesis. cam.ac.uk

Chemo- and Regioselective Synthesis Considerations

The synthesis of derivatives of this compound requires careful control over chemo- and regioselectivity, particularly due to the presence of multiple reactive sites and the potential for positional isomerism.

Positional Isomerism and its Synthetic Implications

This compound is one of several isomers of pyridinedicarboxylic acid monomethyl ester, and its synthesis and derivatization are influenced by the presence of other positional isomers. wikipedia.org The parent compound, pyridine-2,5-dicarboxylic acid (also known as isocinchomeronic acid), is one of six possible pyridinedicarboxylic acid isomers. wikipedia.orgsigmaaldrich.com The specific substitution pattern on the pyridine ring dictates the chemical and physical properties of the molecule and its derivatives. researchgate.net

For example, the synthesis of specific isomers, such as pyridine-2,4-dicarboxylic acid and pyridine-2,5-dicarboxylic acid, can be achieved through biotechnological methods using genetically modified bacteria. researchgate.net In chemical synthesis, the regioselectivity of reactions is a major consideration. For instance, in the synthesis of 5-substituted 2,4-pyridinedicarboxylic acid derivatives, a key step involves a regioselective palladium-catalyzed carbonylation reaction to differentiate the two carboxylic acid positions. acs.org The ability to selectively react one carboxyl group while the other is protected (as in this compound) is a significant advantage in directing the synthesis towards the desired isomer.

Control of Stereochemistry in Chiral Derivatives

When synthesizing chiral derivatives of this compound, controlling the stereochemistry is paramount, as different enantiomers or diastereomers can exhibit distinct biological activities. nih.govnih.gov The introduction of chiral centers can occur through various synthetic strategies, such as the use of chiral auxiliaries or stereoselective reactions. google.com

For example, in the synthesis of chiral piperidines, which can be considered related heterocyclic structures, regio- and stereoselective ring-opening reactions are employed to produce acyclic amino alcohols with multiple chiral centers. nih.gov The stereochemical outcome of such reactions is critical for the final product's properties. In the context of drug development, the affinity of a molecule for its biological target can be highly dependent on the absolute configuration of its stereogenic centers. nih.govnih.gov Therefore, synthetic methods that allow for the preparation of optically pure isomers are of high value. nih.gov X-ray crystallography is a powerful technique used to confirm the absolute configuration of chiral centers in the final products. nih.gov

Advanced Synthetic Techniques

The synthesis of picolinic acid derivatives, including this compound, has evolved significantly with the advent of advanced chemical technologies. These methods offer improvements in efficiency, yield, purity, and environmental impact over traditional batch processing. Techniques such as microwave-assisted synthesis, solid-supported methodologies, and continuous flow processes represent the forefront of modern organic synthesis, enabling rapid optimization and scalable production.

Microwave-Assisted Synthesis in Picolinic Acid Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in chemical and medicinal chemistry, utilizing microwave irradiation as a non-conventional energy source to enhance and streamline classical organic reactions. nih.gov This technique often results in significantly higher yields, improved reaction conversions, cleaner product profiles, and drastically reduced reaction times compared to conventional heating methods. nih.govmdpi.commdpi.com

The core principle of microwave synthesis lies in the efficient and uniform heating of the reaction mixture, which can accelerate reaction rates and promote specific reaction pathways. mdpi.com This controlled energy input is particularly beneficial for intramolecular cyclization and condensation reactions, which are common steps in the synthesis of heterocyclic compounds like picolinic acids. mdpi.com

While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the application of this technology to structurally similar compounds, such as quinoline-2-carboxylic acid derivatives, provides a strong precedent for its utility. nih.gov For instance, the direct amidation of quinoline-2-carboxylic acid with anilines has been successfully performed under microwave irradiation. nih.gov The synthesis of various heterocyclic systems, including pyrroles, phenothiazines, and quinazolines, has been shown to be more efficient under microwave conditions. mdpi.commdpi.comfrontiersin.org Reactions can be conducted in solvents like dimethylformamide (DMF) or even under solvent-free conditions on a solid support, aligning with the principles of green chemistry. nih.govmdpi.comjournalijar.com

The following table compares conventional heating with microwave-assisted synthesis for the preparation of phenothiazine (B1677639) derivatives, illustrating the typical advantages of the microwave approach.

ProductConventional Method (Time)Microwave Method (Time)Conventional Yield (%)Microwave Yield (%)
10-Methyl-3-phenylamino-phenothiazine48 h15 min2530
3-(4-Chlorophenylamino)-10-methyl-phenothiazine48 h15 min2030
3-(4-Methoxyphenylamino)-10-methyl-phenothiazine48 h15 min4050
Data derived from the synthesis of phenothiazine derivatives, demonstrating the efficiency of microwave irradiation. mdpi.com

This efficiency makes microwave-assisted synthesis a highly attractive method for the rapid generation of libraries of picolinic acid derivatives for research and development.

Solid-Supported Synthesis of Picolinic Acid Ligands

Solid-supported synthesis is a technique where substrates, reagents, or catalysts are immobilized on an insoluble solid support, such as a polymer resin or silica (B1680970) gel. This approach is designed to simplify chemical synthesis by facilitating the purification of products. Intermediates bound to the support can be easily separated from excess reagents and byproducts in the solution phase by simple filtration, eliminating the need for laborious purification techniques like column chromatography. mdpi.com

This methodology is particularly valuable for multi-step syntheses and the creation of chemical libraries. In the context of picolinic acid chemistry, solid supports can be used in several ways:

Immobilized Reagents and Catalysts: A reagent or catalyst can be anchored to a solid support. For example, reactions performed on solid supports like silica gel can be enhanced using microwave irradiation. mdpi.com

Scavenger Resins: Polymer-supported "scavengers" can be added to a reaction mixture upon completion to bind to and remove excess starting materials or unwanted byproducts. mdpi.com

The use of polymer-supported reagents and scavengers is a key component in streamlining synthesis, especially when integrated with other advanced technologies like continuous flow processes. mdpi.com This combination allows for the purification of intermediates in-line, avoiding the need for traditional aqueous extractions and chromatography between steps. Picolinic acid derivatives, which often serve as ligands in coordination chemistry, can be synthesized using these methods to ensure high purity, which is critical for their subsequent applications. umsl.eduresearchgate.net

The table below outlines different types of solid supports and their roles in synthesis.

Type of Solid SupportFunctionExample of Use
Polymer Resin (e.g., Polystyrene)Immobilization of starting material or reagentAttaching a picolinic acid precursor to the resin for multi-step modification.
Silica GelCatalyst support; reaction mediumUsed as a solid support in microwave-assisted, solvent-free reactions. mdpi.com
Polymer-Supported ScavengersPurificationRemoval of excess reagents or byproducts from the reaction mixture. mdpi.com

By leveraging solid-supported synthesis, the production of picolinic acid ligands can become more automated, efficient, and amenable to high-throughput applications.

Continuous Flow Processes for Optimized Production

Continuous flow chemistry represents a paradigm shift from traditional batch production to a more controlled, efficient, and scalable manufacturing process. syrris.com In a flow system, reagents are pumped through a network of tubes or microreactors where the reaction occurs. This setup allows for precise control over critical reaction parameters such as temperature, pressure, reaction time (residence time), and stoichiometry. youtube.com

The advantages of continuous flow processes for producing compounds like this compound are numerous:

Enhanced Safety: The small volume of the reaction mixture at any given time minimizes the risks associated with highly exothermic or hazardous reactions. tcichemicals.com

Superior Control and Reproducibility: Precise instrumental control over reaction conditions ensures high reproducibility and stability, minimizing batch-to-batch variations. youtube.comtcichemicals.com

Increased Efficiency and Yield: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling reactions to be run at temperatures above the solvent's boiling point, which can dramatically increase reaction speed. tcichemicals.com

Scalability: Scaling up production is achieved by simply running the system for a longer duration or by "numbering up" (running multiple systems in parallel), avoiding the complex and often unpredictable re-optimization required for scaling up batch reactors. syrris.comyoutube.com

The synthesis of other heterocyclic carboxylic acids, such as pyrrole-3-carboxylic acids, has been successfully demonstrated in a one-step continuous flow process, highlighting the potential of this technology for picolinic acid derivatives. syrris.com Such a process can even utilize byproducts generated in one step as reagents for a subsequent transformation within the same flow sequence. syrris.com

The following table summarizes key parameters that are controlled in a continuous flow system.

ParameterMethod of ControlImpact on Reaction
Reaction Time Adjusting flow rate and reactor volumePrecise control over reaction progress, minimizing byproduct formation. youtube.com
Temperature External heating/cooling of the reactorEfficient heat transfer allows for rapid temperature changes and superheating. youtube.comtcichemicals.com
Stoichiometry Adjusting relative flow rates of reagent streamsPrecise control over reagent ratios, optimizing conversion and yield. youtube.com
Mixing Static mixers or microreactor designEnsures constant and efficient mixing, improving reaction consistency. youtube.com

The adoption of continuous flow processes offers a robust and efficient pathway for the optimized, large-scale industrial production of this compound and other valuable picolinic acid derivatives. researchgate.net

Coordination Chemistry and Metal Complexation Research

Ligand Properties and Chelation Mechanisms

The coordinating behavior of 5-(Methoxycarbonyl)picolinic acid is primarily defined by its picolinate (B1231196) backbone, which is a well-established chelating motif in inorganic chemistry. The presence and position of the carboxyl and methoxycarbonyl groups on the pyridine (B92270) ring are key to its function as a ligand.

Picolinic acid and its derivatives are classic examples of bidentate ligands, meaning they bind to a central metal ion through two donor atoms. nih.gov In the case of this compound, these donor sites are the nitrogen atom of the pyridine ring and an oxygen atom from the deprotonated carboxylate group. This bidentate coordination forms a stable five-membered chelate ring with the metal ion. researchgate.net

While the primary coordination mode is bidentate, this compound can be incorporated into larger, multidentate ligand architectures. For instance, it can be appended to more complex molecular scaffolds, such as bispidines, to create hexadentate ligands. nih.govresearchgate.net In these larger systems, the picolinic acid moiety provides a reliable and well-defined binding pocket as part of a more extensive coordination sphere. These complex ligands are highly preorganized for specific coordination geometries, such as octahedral. nih.govresearchgate.net

The methoxycarbonyl group (-COOCH₃) at the 5-position of the pyridine ring plays a significant role in modulating the electronic properties of the ligand, although it does not directly participate in coordination to the metal center. As an electron-withdrawing group, it influences the electron density of the pyridine ring. This, in turn, can affect the Lewis basicity of the pyridine nitrogen and, consequently, the strength of the metal-ligand bond.

In the context of more complex ligand design, such as in the hexadentate bispidine ligands reported by Comba et al., the methoxycarbonyl groups are integral to the ligand backbone. nih.govresearchgate.net In these systems, they are part of the rigid bispidine scaffold, which enforces a specific coordination geometry on the metal ion. nih.govresearchgate.net This preorganization is a key principle in ligand design, as it can lead to faster complexation kinetics and enhanced thermodynamic stability.

The stability of metal complexes formed with this compound and its derivatives is influenced by several structural factors. The inherent rigidity of the picolinate structure contributes to the formation of stable complexes. When incorporated into larger, preorganized ligand frameworks like bispidines, the resulting complexes exhibit high stability. nih.govnih.gov This is particularly true for metal ions that favor the coordination geometry enforced by the ligand, such as the tetragonal symmetries favored by Jahn-Teller labile Cu(II) centers. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their structure, composition, and physicochemical properties.

Complexes of this compound and related picolinate-containing ligands have been synthesized with a range of transition metals. Research by Comba et al. has described the synthesis and characterization of Cu(II), Ni(II), Zn(II), Co(II), and Ga(III) complexes with hexadentate bispidine ligands that feature a picolinic acid arm. nih.gov These complexes are formed by reacting the ligand with the corresponding metal salt, and their structures have been elucidated using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry. nih.govnih.gov

Metal IonCoordination GeometryKey Characterization Findings
Copper (II) Tetragonally distorted octahedralThe ligand is well-suited for the Jahn-Teller labile Cu(II) ion, leading to a stable complex.
Nickel (II) OctahedralCharacterized by solution spectroscopy, indicating a stable octahedral complex.
Zinc (II) OctahedralThe diamagnetic nature of Zn(II) allows for detailed structural analysis by NMR spectroscopy.
Cobalt (II) OctahedralThe coordination environment has been confirmed through various spectroscopic techniques.
Gallium (III) OctahedralForms a stable complex, relevant for potential applications in radiopharmaceuticals.

Structural Elucidation of Metal-Picolinate Complexes

The precise arrangement of atoms within a metal complex is fundamental to understanding its chemical and physical properties. Various analytical techniques are employed to elucidate the structures of metal complexes involving picolinic acid derivatives.

For instance, the analysis of a related compound, methyl 5-((cinnamoyloxy)methyl)picolinate, via SCXRD revealed a monoclinic crystal system. nih.gov The precise bond lengths and angles within the molecule were determined, providing a basis for understanding how the picolinate scaffold behaves in a crystalline environment. nih.gov In general, X-ray diffraction studies on metal complexes with picolinic acid and its derivatives show that coordination typically occurs through the pyridine nitrogen and the carboxylate oxygen, forming a stable five-membered chelate ring. rsc.org The specific parameters of the crystal lattice, such as the unit cell dimensions and space group, are crucial for understanding the packing of the molecules in the solid state. researchgate.net The refinement of these structures leads to an R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. nih.govresearchgate.net

Table 1: Example Crystallographic Data for a Related Picolinate Derivative

Parameter Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 9.981 (2)
b (Å) 12.347 (3)
c (Å) 10.161 (3)
β (°) 101.450 (9)
Volume (ų) 1227.3 (5)
Z 4

Data for pyridin-4-ylmethyl 4-nitrobenzoate, a related picolinate derivative. researchgate.net

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are indispensable tools for characterizing coordination complexes in both solution and solid states. While detailed NMR and MS data for metal complexes of this compound are not extensively reported, the principles of these techniques are broadly applied in the field.

¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand to a metal ion by observing shifts in the resonance of the pyridine and carboxylate protons and carbons upon complexation. rsc.orgnih.gov For the free ligand, this compound, the proton NMR spectrum shows characteristic signals for the aromatic protons of the pyridine ring. nih.gov In a metal complex, the electron density around these nuclei changes, leading to observable shifts in their NMR signals. rsc.org

Mass spectrometry, particularly electrospray ionization (ESI-MS), is used to determine the mass-to-charge ratio of the intact complex, confirming its composition and stoichiometry. nih.gov High-resolution mass spectrometry can provide the exact mass, which aids in confirming the molecular formula of the complex. mdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further elucidate the structure of the complex and its ligands. nih.gov

The study of how individual coordination complexes assemble into larger, ordered structures is known as supramolecular chemistry. These spatial arrangements and topologies are dictated by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net The resulting supramolecular architectures can range from simple dimers to complex three-dimensional coordination polymers. pku.edu.cnnih.gov

The design of ligands is crucial in directing the formation of specific supramolecular structures. pku.edu.cnresearchgate.net For instance, the introduction of functional groups capable of forming strong intermolecular interactions can guide the assembly of predictable patterns. researchgate.net While specific research on the supramolecular topologies of this compound complexes is limited, studies on related picolinate systems demonstrate the formation of chains, sheets, and frameworks. rsc.org The formation of these extended structures can significantly influence the material's properties, including its magnetic and optical behavior. rsc.org

Applications of Coordination Complexes in Research

The unique properties of coordination complexes derived from picolinic acid and its analogs have led to their investigation in various areas of research, including materials science and nuclear medicine.

Spin-crossover (SCO) compounds are a class of coordination complexes that can switch between two different electronic spin states (high-spin and low-spin) in response to external stimuli such as temperature, pressure, or light. This phenomenon is of great interest for the development of molecular switches and data storage devices.

The ability of picolinic acid and its derivatives to form stable complexes with a wide range of metal ions makes them attractive chelating agents for the development of radiopharmaceuticals. These agents consist of a radioactive metal isotope attached to a targeting molecule via a chelator.

Picolinic acid-based chelators have been investigated for their ability to bind radiometals like indium-111 (B102479) (¹¹¹In), which is used in Single Photon Emission Computed Tomography (SPECT) imaging. usask.causask.ca The design of these chelators is crucial for ensuring that the radiometal is held securely in vivo to prevent its release and accumulation in non-target tissues. usask.camdpi.com Research has focused on developing multidentate ligands incorporating picolinate moieties to enhance the stability of the radiometal complex. usask.causask.ca While studies have not specifically named this compound, the broader research into picolinic acid-based chelators for radiotheranostics underscores the potential of this class of compounds in nuclear medicine. usask.camdpi.com

Exploration in Catalysis and Organometallic Chemistry

The exploration of this compound and its derivatives in catalysis and organometallic chemistry has revealed significant potential for the development of novel catalysts and functional organometallic complexes. The presence of both a nitrogen atom in the pyridine ring and two oxygen atoms in the carboxylate and ester groups allows for diverse coordination modes, which can be leveraged to create catalytically active metal centers.

Research into coordination polymers (CPs) and metal-organic frameworks (MOFs) has demonstrated that picolinic acid derivatives can serve as effective building blocks for catalytic materials. For instance, coordination polymers based on picolinic acid have been shown to be effective catalysts in various organic transformations. A one-dimensional copper(II) coordination polymer with 2-picolinic acid has been reported as a stable and recyclable catalyst for the synthesis of 1,4-disubstituted triazoles. nih.govnih.gov Furthermore, studies on related substituted picolinic acids have highlighted the catalytic potential of their metal complexes. For example, coordination polymers derived from 5-(3,4-dicarboxylphenyl)picolinic acid have exhibited photocatalytic activity in the degradation of methylene (B1212753) blue, with a nickel(II)-based polymer showing the highest efficacy. rsc.org This suggests that the introduction of functional groups at the 5-position of the picolinic acid scaffold can significantly influence the catalytic properties of the resulting metal complexes.

In the realm of organometallic chemistry, the picolinate ligand and its derivatives are known to form stable complexes with a variety of transition metals. The characterization of these complexes is crucial for understanding their reactivity and potential applications. libretexts.org While specific research on organometallic complexes of this compound is emerging, studies on related systems provide valuable insights. For example, organometallic ruthenium(η6-p-cymene) and rhodium(η5-C5Me5) complexes with 8-hydroxyquinoline (B1678124) ligands have been synthesized and characterized, demonstrating the versatility of N,O-chelating ligands in stabilizing organometallic fragments. rsc.org These findings suggest that this compound could be employed to create novel organometallic complexes with unique steric and electronic properties, potentially leading to new catalytic applications. The development of metal complex catalysts for reactions such as the heterocyclization of acetylenes with nitriles and the oligomerization of vinylpyridines showcases the broad scope of picoline-based ligands in catalysis. ajol.info

The catalytic activity of metal complexes is often influenced by the nature of the ligand. Studies on the hydrolysis of picolinic acid esters have shown that the process can be catalyzed by divalent metal ions. acs.org This indicates that the methoxycarbonyl group in this compound could play a role in modulating the catalytic activity of its metal complexes. Furthermore, research on manganese-based oxidation catalysis has unexpectedly revealed that various pyridin-2-yl based ligands can decompose in situ to form pyridine-2-carboxylic acid, which is the true catalytic species. rsc.org This highlights the importance of understanding ligand stability and transformation under catalytic conditions.

The following table summarizes selected research findings on the catalytic applications of picolinic acid derivatives, providing a basis for the potential of this compound in catalysis.

Catalyst/LigandMetal IonCatalytic ReactionKey FindingsReference
1D 2-Picolinic acid based coordination polymerCopper(II)Selective construction of 1,4-disubstituted triazolesHighly efficient and recyclable catalyst for green click chemistry. nih.govnih.gov
5-(3,4-Dicarboxylphenyl)picolinic acidNickel(II)Photocatalytic degradation of methylene blueThe nickel(II) coordination polymer is the most active catalyst among the tested metal complexes. rsc.org
Picolinic acidManganeseOxidation of alkenes and alcoholsPicolinic acid, formed in situ from ligand decomposition, is the active catalytic species. rsc.org
3-Aminopyrazine-2-carboxylic acidLead(II)Cyanosilylation of aldehydesThe Pb(II) complexes act as heterogeneous catalysts and can be recycled. rsc.org

Metal-Binding Pharmacophores in Drug Discovery

The structural motif of picolinic acid has been identified as a valuable pharmacophore in drug discovery, primarily due to its ability to chelate metal ions that are essential for the function of various biological targets. The introduction of a methoxycarbonyl group at the 5-position, as in this compound, can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity, selectivity, and pharmacokinetic properties.

Picolinic acid and its derivatives have been investigated for a range of therapeutic applications, including as anticancer agents. google.compensoft.net The mechanism of action often involves the chelation of metal ions, such as zinc, which are crucial for the activity of enzymes like matrix metalloproteinases or transcription factors containing zinc finger domains. google.comnih.gov The design and synthesis of novel picolinamide (B142947) derivatives as VEGFR-2 inhibitors have demonstrated the potential of this scaffold in developing targeted cancer therapies. nih.gov Structure-activity relationship (SAR) studies are instrumental in optimizing the therapeutic potential of these compounds. For instance, research on 5-substituted pyridopyrimidines as adenosine (B11128) kinase inhibitors has shown that the nature of the substituent at the 5-position significantly impacts the inhibitory potency and cell permeability. nih.gov

The following table presents examples of picolinic acid derivatives that have been explored in drug discovery, illustrating the significance of this scaffold as a metal-binding pharmacophore.

Compound ClassTherapeutic Target/ApplicationKey FindingsReference
Picolinic acid derivativesAnticancerChelate metal ions required by malignant cells and inhibit angiogenesis. google.com
N-(4-bromophenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amineAnticancer (NSCLC)Induces endoplasmic reticulum stress-mediated apoptosis. pensoft.net
Picolinamide derivativesVEGFR-2 inhibitorsPotent inhibition of VEGFR-2 kinase, with some compounds showing multi-kinase inhibitory activity. nih.gov
6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acidHerbicides (Synthetic Auxins)Potent inhibitory activity against the growth of Arabidopsis thaliana roots. nih.gov

Biological Activities and Mechanistic Investigations

Pharmacological and Biochemical Activities of Derivatives

The modification of the picolinic acid scaffold has yielded numerous derivatives with significant pharmacological activities, spanning antimicrobial, anticancer, and immunomodulatory effects.

Picolinic acid and its derivatives have demonstrated notable antimicrobial properties. As a natural metal ion chelator, picolinic acid itself shows antimicrobial activity against both extracellular and intracellular Mycobacterium avium complex (MAC). nih.gov This effect is believed to be linked to its ability to chelate metal ions, a property mimicked by other agents like ethylenediamine (B42938) tetraacetic acid (EDTA). nih.gov

Further research has expanded on these findings, synthesizing novel derivatives with broad-spectrum activity. For instance, certain quinoline (B57606) derivatives have been developed that show potent activity against microbes responsible for urinary tract infections. nih.gov Similarly, nalidixic acid, a derivative of 4-oxo-1,8-naphthyridine-3-carboxylic acid, was one of the first in its class used to treat urinary tract infections caused by Gram-negative bacteria. mdpi.com Studies on quinazoline (B50416) derivatives have also yielded compounds effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Table 1: Antimicrobial Activity of Selected Picolinic Acid and Related Derivatives

Derivative Class/CompoundTarget MicrobeObserved ActivityReference
Picolinic Acid (PA)Mycobacterium avium complex (MAC)Exhibits antimicrobial activity against extracellular and intramacrophage MAC. nih.gov
Sulfamethazine derivative 3lE. coliInhibition zone of 21 mm at 0.1 mg/mL. nih.gov
Sulfamethazine derivative 3lC. albicansInhibition zone of 18 mm at 0.1 mg/mL. nih.gov
Nalidixic acidGram-negative bacteriaInhibits bacterial DNA replication. mdpi.com
Quinazoline-piperazine derivative 7fQuinolone-resistant S. aureusPotent activity with MIC level of 2 μg/mL. researchgate.net

The anticancer potential of picolinic acid derivatives is a significant area of research. ontosight.ai Metal complexes based on 5-nitropicolinic acid, for example, have been tested against various tumor cell lines. rsc.org A cadmium(II) complex, in particular, showed promising results against B16-F10 melanoma cells. rsc.org The encapsulation of natural compounds with anticancer properties, such as Pistacia lentiscus essential oils (PLEO), into systems with other agents has been explored to enhance stability and targeting. nih.gov

Derivatives of quinoline-chalcone have been synthesized and shown to inhibit the proliferation of gastric, colon, and breast cancer cell lines. researchgate.net One such compound induced apoptosis and cell cycle arrest in gastric cancer cells. researchgate.net Similarly, ferulic acid, a phenolic compound, has demonstrated a wide range of anticancer effects, including inducing apoptosis and inhibiting angiogenesis. mdpi.com

Table 2: Anticancer Activity of Selected Picolinic Acid Derivatives and Related Compounds

Derivative/CompoundCell LineActivity (IC50)Reference
Cadmium(II)-5-nitropicolinic acid complex (Compound 2)B16-F10 (Melanoma)26.94 µg/mL rsc.org
Cobalt(II)-5-nitropicolinic acid complex (Compound 4)B16-F10 (Melanoma)45.10 µg/mL rsc.org
Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.38 µM researchgate.net
Quinoline-chalcone derivative 12eHCT-116 (Colon)5.34 µM researchgate.net
Quinoline-chalcone derivative 12eMCF-7 (Breast)5.21 µM researchgate.net

The immunomodulatory effects of picolinic acid derivatives extend to the inhibition of key pro-inflammatory cytokines. Research into low-molecular-weight inhibitors of interleukin-1 (IL-1) has involved synthesizing peptides derived from the IL-1 receptor antagonist (IL-1ra). nih.gov These peptides were shown to inhibit IL-1 induced production of IL-2, indicating a potential pathway for controlling inflammation. nih.gov Furthermore, the development of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a critical component of the IL-1 signaling pathway, has led to potent drug candidates. nih.gov Some metal complexes of 5-nitropicolinic acid have also demonstrated promising anti-inflammatory activity by inhibiting nitric oxide (NO) production in RAW 264.7 cells. rsc.org

Picolinic acid is recognized as an immunomodulator, partly through its role in zinc transport and its interaction with other cytokines like interferon-gamma. drugbank.com This activity is central to its anti-infective properties. The broader class of picolinic acid derivatives contributes to immunomodulation through various mechanisms, including the inhibition of pro-inflammatory pathways. rsc.orgdrugbank.com

The diverse biological activities of picolinic acid derivatives underscore their significant therapeutic potential. ontosight.ai They are being explored for the treatment of infectious diseases, various cancers, and inflammatory conditions. nih.govrsc.orgnih.gov The ability to modify the core picolinic acid structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, paving the way for the development of novel therapeutic agents. ontosight.aigoogle.com For example, derivatives are being investigated as inhibitors of the TRPC6 channel, which is implicated in fibrotic disorders, pain, and cardiovascular disease. google.com The development of selective 5-HT receptor modulators also highlights the therapeutic versatility of related chemical scaffolds. nih.govnih.gov

Mechanisms of Action at the Molecular Level

The mechanisms through which picolinic acid derivatives exert their effects are multifaceted. A primary mechanism for picolinic acid itself is its action as a metal chelator. nih.gov This property is thought to contribute to its antimycobacterial activity. nih.gov Another proposed mechanism, particularly for its antiviral effects, involves binding to zinc finger proteins, which alters their structure and inhibits their function, thereby disrupting processes like viral replication. drugbank.com

In the context of antimicrobial action, derivatives like nalidixic acid function by selectively inhibiting bacterial DNA gyrase, which blocks DNA replication. mdpi.com For anticancer activity, some derivatives are shown to induce apoptosis by upregulating proteins such as Caspase-3, Caspase-9, and cleaved-PARP, and arresting the cell cycle. researchgate.net Other anticancer mechanisms include the inhibition of signaling pathways like PI3K/AKT/mTOR and the generation of reactive oxygen species (ROS), which leads to DNA damage in cancer cells. researchgate.netmdpi.com Anti-inflammatory effects can be traced to the inhibition of key kinases in inflammatory signaling cascades, such as the MAPKs (ERK2, p38α, JNK3) and IRAK4. nih.govmdpi.com

Interaction with Specific Molecular Targets (Enzymes, Receptors)

Picolinic acid, a related compound, is an endogenous metabolite of L-tryptophan. nih.gov It is known to possess a wide range of neuroprotective, immunological, and anti-proliferative effects. nih.gov The most widely researched characteristic of picolinic acid is its efficient chelator activity, particularly for metals like copper, iron, nickel, zinc, cadmium, and lead. nih.gov This chelation property is often utilized to introduce bioactive metals into biological systems. nih.gov

Binding to Zinc Finger Proteins (ZFPs) and Disruption of Zinc Binding

The ability of picolinic acid and its derivatives to chelate zinc is a key aspect of their biological activity. nih.govnih.gov Zinc finger proteins (ZFPs) are a large family of proteins that require zinc ions for their structural integrity and function. nih.govebi.ac.uk These proteins are involved in a multitude of cellular processes, including transcriptional regulation. nih.gov The interaction of chelating agents like picolinic acid with the zinc ions in ZFPs can disrupt their structure and function. nih.gov For example, Xenopus transcription factor IIIA (TFIIIA) utilizes nine zinc fingers to bind to 5S rRNA and its corresponding gene. nih.gov The binding of TFIIIA to 5S rRNA is a summation of specific interactions from each individual zinc finger. nih.gov

Inhibition of Metallo-β-lactamases (MBLs)

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. mdpi.commdpi.com The emergence and spread of MBL-producing bacteria pose a significant threat to public health. nih.govescholarship.org Consequently, there is an urgent need for the development of effective MBL inhibitors. nih.govuj.edu.pl

Derivatives of dipicolinic acid (DPA), a compound structurally similar to 5-(methoxycarbonyl)picolinic acid, have been investigated as potential inhibitors of MBLs such as New Delhi Metallo-β-lactamase-1 (NDM-1), Verona Integron-encoded Metallo-β-lactamase (VIM-2), and Imipenemase (IMP-1). nih.govnih.gov These inhibitors often utilize a carboxylic acid motif to bind to the zinc ions in the active site of the MBLs. escholarship.orgnih.gov The inhibitory mechanism can involve either the formation of a ternary complex with the enzyme and its substrate or a metal-stripping mechanism where the inhibitor removes the essential zinc ions from the active site. nih.govnih.gov Research has shown that isosteric replacement of one of the carboxylate groups in DPA can influence both the potency and the mechanism of inhibition against NDM-1. escholarship.orgnih.gov

CompoundTarget MBLIC50 (nM)Reference
Inhibitor 36NDM-180 nih.gov
PMPC derivative 53NDM-1374 mdpi.com
PMPC derivative 54NDM-1322 mdpi.com
PMPC derivative 55NDM-1306 mdpi.com
PMPC derivative 55VIM-2464 mdpi.com
PMPC derivative 55IMP-12910 mdpi.com

Interaction with Immune Checkpoint Proteins (e.g., PD-1/PD-L1)

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that play a crucial role in regulating immune responses. nih.govmdpi.com The interaction between PD-1 on T cells and PD-L1 on tumor cells suppresses T cell activity, allowing cancer cells to evade the immune system. mdpi.comnih.govplos.org

Inhibition of PD-1/PD-L1 Interaction

Blocking the PD-1/PD-L1 interaction with inhibitors can restore T cell-mediated antitumor immunity. nih.govnih.gov While monoclonal antibodies targeting PD-1 or PD-L1 have shown significant clinical success, there is growing interest in the development of small-molecule inhibitors. nih.govnih.gov These small molecules offer potential advantages such as better tissue penetration and oral bioavailability. nih.gov Various small molecules, including macrocyclic peptides and biphenyl (B1667301) ether analogs, have been identified as inhibitors of the PD-1/PD-L1 interaction. nih.govresearchgate.net

Reactivation of PD-L1-Blocked Effector T Cells

By blocking the PD-1/PD-L1 interaction, inhibitors can reactivate effector T cells that have been suppressed by tumor cells. nih.govresearchgate.net This reactivation leads to enhanced T cell proliferation and cytokine secretion, thereby restoring the antitumor immune response. nih.gov Studies have shown that small-molecule inhibitors can restore the function of T-cells in a manner similar to therapeutic antibodies. nih.gov

Structural Insights into Inhibitor-PD-L1 Interactions (NMR, X-ray Cocrystal)

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have provided valuable structural insights into how small-molecule inhibitors bind to PD-L1. uj.edu.plnih.govresearchgate.net These studies have revealed that inhibitors can bind to the PD-L1 dimer interface, stabilizing the dimer and preventing its interaction with PD-1. researchgate.netresearchgate.net For example, the crystal structures of macrocyclic peptides in complex with PD-L1 show that they bind to the same site on PD-L1 as PD-1, thus competitively inhibiting the interaction. uj.edu.plnih.gov NMR titration experiments have been used to confirm the binding of inhibitors to PD-L1 and to map the binding site. researchgate.netresearchgate.net

TechniqueInhibitor ClassKey FindingsReference
X-ray CrystallographyMacrocyclic PeptidesInhibitors bind to the PD-1 binding site on PD-L1, acting as competitive antagonists. uj.edu.plnih.gov
NMR SpectroscopyBiphenyl Ether AnalogsConfirmed direct binding to PD-L1 and identified the interaction surface. researchgate.net
X-ray Crystallography1,5-disubstituted tetrazolesRevealed the structure-activity relationship and guided the development of potent antagonists. rcsb.org

In Vitro and In Vivo Biological Evaluation

The biological properties of this compound and its derivatives have been explored through a series of in vitro and in vivo studies, shedding light on their potential therapeutic applications and specific biological interactions.

Cell-Based Assays for Biological Activity (e.g., Immune Checkpoint Blockade Assay)

Currently, there is no specific information available from the reviewed literature on the evaluation of this compound in immune checkpoint blockade assays.

However, cell-based assays have been instrumental in evaluating the biological activity of both the parent compound, picolinic acid, and metal complexes derived from this compound. For instance, the broader class of picolinic acids has been investigated for antiviral properties using various cell-based assays. These assays are crucial for determining the stage of the viral replication cycle at which a compound exerts its effect. Common methods include:

Cytopathic Effect (CPE) Reduction Assays: These measure the ability of a compound to protect cells from virus-induced damage and cell death.

Virus Yield Assays: These quantify the reduction in viral replication in a cell culture by measuring viral RNA or infectious virus particles.

Reporter Gene Assays: These utilize engineered cell lines that express a reporter gene (like luciferase) in response to viral infection, allowing for high-throughput screening of antiviral compounds. bldpharm.com

In the context of this compound, its vanadium complexes have been assessed for biological activity using cell-based assays. Specifically, simian virus modified mice fibroblasts and rat adipocytes were used to study the compound's effects on glucose metabolism and lipolysis. nih.gov These studies employed cell viability and metabolic assays to determine the compound's efficacy and to ensure that the observed activities occurred at non-toxic concentrations. nih.gov

Enzyme Inhibition Studies

There is limited direct research available on the specific enzyme inhibitory properties of this compound. However, the broader class of pyridine (B92270) carboxylic acid isomers is recognized for its potential in discovering new enzyme inhibitors. nih.gov The structural arrangement of the carboxyl and ester groups on the pyridine ring is a key determinant of a molecule's ability to interact with enzyme active sites. nih.gov

Studies on positional isomers of this compound offer some insight. For example, 2,5-pyridinedicarboxylic acid has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), an enzyme implicated in various diseases. This discovery highlights how the specific placement of carboxylic acid groups on the pyridine scaffold can lead to potent and selective enzyme inhibition.

Investigation of Insulino-Mimetic Activity

A significant area of investigation for this compound has been in the development of insulin-mimetic agents, particularly through the formation of vanadium complexes. The reaction of this compound with vanadyl sulfate (B86663) yields the complex [VO(H₂O)(5-MeOpic)₂]. nih.gov

These vanadium complexes have been shown to trigger glucose uptake and degradation in simian virus-modified mice fibroblasts. nih.gov Notably, the complex derived from this compound, [VO(H₂O)(5-MeOpic)₂], was found to be at least as effective as insulin (B600854) in this cell-based model. nih.gov Further studies using rat adipocytes treated with epinephrine (B1671497) demonstrated that this complex also effectively mimics the anti-lipolytic action of insulin by inhibiting the release of free fatty acids. nih.gov The effectiveness of these complexes is linked to their ability to be taken up by cells, with the vanadium complex of this compound showing the most effective cellular uptake among the tested analogs. nih.gov

Table 1: Insulino-Mimetic Activity of Vanadium Complexes

Compound/Complex Cell Line Assay Finding Reference
[VO(H₂O)(5-MeOpic)₂] Simian Virus Modified Mice Fibroblasts Glucose Uptake & Degradation As effective as insulin. nih.gov
[VO(H₂O)(5-MeOpic)₂] Rat Adipocytes Inhibition of Epinephrine-Induced Free Fatty Acid Release Effectively mimics insulin's inhibition of lipolysis. nih.gov
[VO(H₂O)(5-MeOpic)₂] Simian Virus Modified Mice Fibroblasts Vanadium Uptake Most effective uptake among tested analogs. nih.gov

Studies on Specific Toxicity and Adverse Effects

The toxicological profile of this compound is primarily discussed in the context of its vanadium complexes. Studies investigating the insulin-mimetic properties of these complexes have established that their biological activities are observed at non-toxic concentrations, specifically below 100 μM in simian virus modified mice fibroblasts. nih.gov

The toxicity of vanadium compounds is generally dependent on their oxidation state, the nature of the coordinating ligand, and the dose. bldpharm.com While high concentrations of certain vanadium forms can lead to adverse effects, the formulation of vanadium into organic complexes, such as with this compound, is a strategy aimed at reducing toxicity while enhancing therapeutic efficacy. General toxicological studies on vanadium have identified the respiratory and gastrointestinal tracts as primary targets of toxicity at high exposure levels. nih.gov However, the specific vanadium complexes of this compound were found to be non-toxic at concentrations where they exhibited potent insulin-mimetic effects. nih.gov

Comparative Studies with Structural Analogs

Analysis of Positional Isomers and their Activity Profiles

The biological activity of pyridine carboxylic acid derivatives is highly influenced by the position of the substituents on the pyridine ring. A comparative analysis of positional isomers of this compound underscores the importance of this structural feature.

For example, 2,5-pyridinedicarboxylic acid, a positional isomer where the methoxycarbonyl group is replaced by a carboxylic acid, is a potent and highly selective inhibitor of the enzyme D-dopachrome tautomerase. In contrast, information regarding the specific enzyme inhibitory activity of this compound is not currently available, suggesting a high degree of structural specificity for this enzymatic interaction.

Another positional isomer, 6-(Methoxycarbonyl)picolinic acid, is commercially available, indicating its utility in synthetic chemistry, though detailed comparative biological activity profiles are not extensively published in the reviewed literature. The general principle in medicinal chemistry is that moving the position of a functional group, such as the methoxycarbonyl group from the 5-position to the 6-position, can significantly alter the molecule's shape, polarity, and ability to bind to biological targets, thereby changing its activity profile. nih.gov The study of such isomers is a critical component in structure-activity relationship (SAR) analyses to optimize drug candidates. nih.gov

Structure-Activity Relationship (SAR) Analysis in Drug Discovery

For derivatives of picolinic acid, SAR studies are crucial for understanding how different functional groups and substitution patterns on the pyridine ring contribute to their diverse biological activities, which range from herbicidal to antimicrobial and anticancer effects. mdpi.comnih.govnih.gov Analysis of related compounds reveals several key structural determinants.

The Picolinic Acid Scaffold: The picolinic acid structure itself, a pyridine ring with a carboxylic acid at the 2-position, is a versatile scaffold in medicinal chemistry. nih.govnih.gov Its ability to act as a bidentate chelating agent for various metal ions is a key characteristic that underpins some of its biological functions. wikipedia.org The nitrogen atom and the adjacent carboxyl group can form stable complexes, a property exploited in various applications. nih.gov The pyridine ring serves as a framework that can be decorated with various substituents to modulate activity and target specificity. nih.govmdpi.com

Influence of Ring Substituents: The type and position of substituents on the pyridine ring dramatically affect the biological activity of picolinic acid derivatives. This is extensively documented in the development of synthetic auxin herbicides, a major class of picolinic acid-based compounds. mdpi.comnih.gov

Position 6: The introduction of heterocyclic groups, such as pyrazole (B372694) or indazole, at the 6-position of 2-picolinic acid has been a successful strategy for discovering novel and potent herbicides. mdpi.comnih.gov

Positions 3, 4, and 5: Halogenation (e.g., with chlorine or fluorine) at the 3- and 5-positions, combined with an amino group at the 4-position, is a common feature in highly active herbicidal picolinates like picloram (B1677784) and aminopyralid. mdpi.comresearchgate.net These substitutions are critical for binding to the target protein, an auxin-signaling F-box protein. mdpi.com

A recent review of pyridine derivatives with antiproliferative activity found that the presence of methoxy (B1213986) (-OCH3) and carbonyl (-C=O) groups often enhanced the desired biological effects. nih.govmdpi.com This suggests that the methoxycarbonyl group in this compound could be a favorable feature for certain biological activities.

Role of the Carboxyl Group: The carboxylic acid at the C-2 position is generally vital for the activity of synthetic auxin herbicides, as it mimics the carboxylate of the natural plant hormone indole-3-acetic acid (IAA). nih.gov However, this group is often esterified, as seen in commercial herbicides like halauxifen-methyl. mdpi.comnih.gov This modification creates a prodrug, where the ester is hydrolyzed in the target plant to release the active carboxylic acid. This strategy can improve uptake and transport within the plant.

In the context of anticancer research, derivatives where the picolinic acid's carboxyl group is converted into other functional groups like oxadiazoles (B1248032) have been synthesized and tested, indicating that modification at this site is a viable strategy for altering biological targets and activities. pensoft.netresearchgate.net

Illustrative SAR Data: Herbicidal Picolinic Acid Derivatives

To illustrate the principles of SAR within this chemical class, the following table summarizes findings from a study on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazol-1-yl)picolinic acid derivatives tested for their ability to inhibit the root growth of Arabidopsis thaliana. mdpi.com The parent structure features the core picolinic acid, with key substitutions at positions 3, 4, 5, and 6. The table focuses on how modifying the aryl group attached to the pyrazole ring at position 6 impacts herbicidal potency, measured by the IC₅₀ value (the concentration required to inhibit growth by 50%).

Compound IDSubstituent on Aryl Ring (R)Herbicidal Activity (IC₅₀, µM) vs. A. thaliana
V-14-CH₃0.00761
V-74-Cl0.00220
V-113-Cl0.00397
Picloram (Reference)N/A0.06600
Halauxifen-methyl (Reference)N/A0.09900

Data sourced from Feng et al., 2023. mdpi.com

The data clearly demonstrates that small changes to the substituent on the peripheral aryl ring lead to significant differences in biological activity. The compound with a 4-chloro substituent (V-7) is the most potent, exhibiting an IC₅₀ value approximately 30 times lower than the reference herbicide picloram and 45 times lower than halauxifen-methyl. mdpi.com This highlights the sensitivity of the biological target to the electronic and steric properties of the substituents, a central principle of SAR-driven drug discovery. mdpi.com

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques

Chromatography is fundamental in the analysis of 5-(Methoxycarbonyl)picolinic acid, allowing for its separation from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying the presence of this compound. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For picolinic acid and its derivatives, reversed-phase HPLC is commonly employed, typically using a C18 column.

In a typical setup, an acidic mobile phase is used to ensure the carboxylic acid group remains protonated, leading to consistent retention times. nih.gov The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often state a purity of 97% or higher for this compound, a value typically verified by HPLC. sigmaaldrich.com The aromatic nature of the pyridine (B92270) ring allows for straightforward detection using a UV detector, often set at a wavelength around 255 nm. helixchrom.com

ParameterTypical ConditionPurpose
Stationary Phase C18 (Reversed-Phase)Separates based on hydrophobicity.
Mobile Phase Acetonitrile/Water with acidic modifier (e.g., 0.1% Phosphoric Acid)Elutes the compound from the column; acid suppresses ionization of the carboxyl group. nih.gov
Flow Rate 0.8 - 1.0 mL/minControls the speed of the separation. nih.gov
Detection UV Spectrophotometry (e.g., 255 nm)Quantifies the compound as it elutes. helixchrom.com
Temperature Ambient or controlled (e.g., 25-40 °C)Ensures reproducible retention times.

This table represents typical starting conditions for the analysis of picolinic acid derivatives and may require optimization.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions that produce this compound. libretexts.orgresearchgate.net By spotting small aliquots of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at different time intervals, chemists can qualitatively observe the consumption of reactants and the formation of the product. youtube.com

A standard procedure involves a three-lane spotting pattern on the TLC plate:

Reactant Lane: A spot of the pure starting material.

Co-spot Lane: A spot of the starting material with the reaction mixture spotted directly on top of it.

Reaction Mixture Lane: A spot of the reaction mixture. rochester.edu

After developing the plate in an appropriate solvent system (eluent), the spots are visualized, commonly under UV light due to the compound's aromatic structure. libretexts.org The reaction is considered complete when the spot corresponding to the starting material disappears from the reaction mixture lane and a new spot, corresponding to this compound, appears with a distinct Retention Factor (Rf) value. youtube.com

Spectroscopic Methods

Spectroscopy provides detailed information about the molecular structure, mass, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. mpg.de NMR analysis provides information on the connectivity of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum would confirm the presence of the different types of protons in the molecule. This includes the three distinct aromatic protons on the pyridine ring and the three protons of the methyl group from the ester functionality. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals confirm the substitution pattern of the pyridine ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. For this compound, this would include signals for the carbons of the pyridine ring, the carboxylic acid carbon, the ester carbonyl carbon, and the methyl carbon. nih.gov

2D NMR Techniques: For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the precise connectivity between protons and carbons, leaving no ambiguity in the final structure assignment. nih.govnih.gov

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH ~13.0 (broad singlet)~165
-COOCH₃ -~164
-COOCH₃ ~3.9 (singlet)~53
Pyridine C2 -~150
Pyridine C3 ~8.3 (doublet)~125
Pyridine C4 ~8.4 (doublet of doublets)~140
Pyridine C5 -~130
Pyridine C6 ~9.1 (doublet)~152

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The compound's molecular formula is C₈H₇NO₄, corresponding to a molecular weight of approximately 181.15 g/mol . scbt.comlgcstandards.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement (e.g., 181.0375). lgcstandards.com

In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented. The fragmentation pattern provides a "fingerprint" that helps confirm the structure. Key fragmentation pathways for this compound would include:

Loss of a methoxy (B1213986) radical (•OCH₃) from the ester, resulting in a fragment ion at m/z 150.

Loss of a hydroxyl radical (•OH) from the carboxylic acid, leading to a fragment at m/z 164. libretexts.org

Loss of the entire carboxyl group (•COOH), yielding a fragment at m/z 136. libretexts.orgmiamioh.edu

Cleavage of the entire methoxycarbonyl group (•COOCH₃), resulting in a fragment at m/z 122.

m/z ValueIdentityDescription
181 [M]⁺ Molecular Ion
164[M - OH]⁺Loss of hydroxyl radical from the carboxylic acid group.
150[M - OCH₃]⁺Loss of methoxy radical from the ester group.
136[M - COOH]⁺Loss of the carboxylic acid group.
122[M - COOCH₃]⁺Loss of the methoxycarbonyl group.

This table shows expected major fragments based on typical fragmentation rules for esters and carboxylic acids.

UV-Visible spectrophotometry can be used for the quantitative analysis of this compound. The presence of the pyridine ring, an aromatic system, results in the absorption of ultraviolet light. researchgate.net A solution of the compound will exhibit a characteristic absorption maximum (λmax), typically in the range of 250-280 nm. By measuring the absorbance of a solution at this λmax and applying the Beer-Lambert law, the concentration of the compound can be accurately determined. This technique is particularly useful as a detection method in HPLC analysis. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its distinct structural features: the carboxylic acid, the ester, and the pyridine ring.

A published Fourier-transform infrared (FTIR) spectrum of 5-(methoxycarbonyl)pyridine-2-carboxylic acid, the IUPAC name for the compound, is available, typically obtained using a KBr wafer technique. nih.gov While the full spectrum requires access to specialized databases, the expected characteristic absorption bands can be inferred from the known ranges for its functional groups. vscht.cz

Key IR Absorption Bands for this compound:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (broad)2500-3300
Carboxylic Acid & EsterC=O stretch1700-1750 (ester), 1680-1710 (acid)
Pyridine RingC=C and C=N stretching1580-1620 and 1430-1500
EsterC-O stretch1250-1300
Carboxylic AcidC-O stretch1210-1320
Aromatic C-HC-H out-of-plane bending700-900

Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the compound.

The broad O-H stretching band of the carboxylic acid is a hallmark feature. The carbonyl (C=O) stretching region is expected to show distinct peaks for the ester and carboxylic acid groups. The various vibrations of the pyridine ring provide further confirmation of the compound's core structure. researchgate.netdocbrown.info

Advanced Analytical Approaches

Beyond standard spectroscopic methods, advanced analytical techniques are crucial for specific research applications, such as determining enantiomeric purity or studying reaction kinetics.

While this compound itself is not chiral, derivatization or its use in the synthesis of chiral molecules would necessitate methods to separate and quantify enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. nih.gov A direct chiral separation method for this compound has not been extensively reported, but a scientifically sound approach can be designed based on methods developed for structurally related chiral acids and esters. science.govnih.gov

The general strategy involves using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), have shown broad applicability for the separation of a wide range of chiral compounds, including those with carboxylic acid and ester functionalities. rsc.orgwindows.net

Hypothetical Chiral HPLC Method Development Parameters:

ParameterDescription
Chiral Stationary Phase Polysaccharide-based (e.g., amylose or cellulose derivatives)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol). Small amounts of an acidic or basic additive may be required to improve peak shape and resolution.
Detection UV spectrophotometry, typically at a wavelength where the pyridine ring exhibits strong absorbance.
Flow Rate Optimized for the best balance of resolution and analysis time, typically in the range of 0.5-1.5 mL/min.

The development of a specific method would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers of a chiral derivative. pensoft.netsielc.com The goal is to obtain a resolution factor (Rs) greater than 1.5, ensuring accurate quantification of each enantiomer. science.gov

Calorimetric techniques, particularly Isothermal Titration Calorimetry (ITC), can be employed to study the kinetics of interactions involving this compound. nih.gov ITC directly measures the heat released or absorbed during a binding event or chemical reaction in real-time. This allows for the determination of not only the thermodynamic parameters (enthalpy, entropy, and binding affinity) but also the kinetic rate constants (association rate constant, k_on, and dissociation rate constant, k_off). nih.gov

While specific kinetic studies on this compound using calorimetry are not widely published, the principles of the technique can be applied. For instance, if this compound were being investigated as an inhibitor of an enzyme, ITC could be used to measure the kinetics of its binding to the enzyme's active site.

Application of ITC in Kinetic Analysis:

In a typical ITC experiment for kinetic studies, a solution of this compound would be titrated into a solution containing the target molecule (e.g., an enzyme or receptor) in the calorimeter cell. The instrument measures the heat changes over time as the binding reaction proceeds to equilibrium after each injection. By fitting the raw ITC data to appropriate kinetic models, the association and dissociation rate constants can be extracted. nih.gov

This approach provides a comprehensive understanding of the interaction dynamics, which is crucial in fields like drug discovery and enzymology. The ability to obtain both thermodynamic and kinetic data from a single experiment makes ITC a powerful tool for characterizing molecular interactions. nih.gov

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting how a small molecule like 5-(Methoxycarbonyl)picolinic acid might interact with biological macromolecules, such as proteins and enzymes. These techniques are foundational in drug discovery and chemical biology for identifying potential therapeutic targets and understanding mechanisms of action.

The prediction of ligand-target interactions for this compound would involve screening its three-dimensional structure against databases of biological targets. This process, often referred to as virtual screening or reverse docking, can identify proteins to which the molecule is likely to bind with significant affinity. The predicted interactions are typically based on the complementarity of shape and the electrostatic potential between the ligand and the protein's binding pocket. For picolinic acid derivatives, common interactions involve hydrogen bonding via the carboxylic acid and pyridine (B92270) nitrogen, as well as potential π-π stacking interactions from the pyridine ring. The methoxycarbonyl group can also participate in hydrogen bonding and dipole-dipole interactions.

Table 1: Potential Intermolecular Interactions of this compound

Functional GroupPotential Interaction Types
Pyridine NitrogenHydrogen Bond Acceptor, Metal Coordination
Carboxylic AcidHydrogen Bond Donor/Acceptor, Ionic Interactions, Metal Coordination
Methoxycarbonyl GroupHydrogen Bond Acceptor (carbonyl oxygen), Dipole-Dipole Interactions
Aromatic Ringπ-π Stacking, Hydrophobic Interactions

This table is generated based on the chemical structure of this compound and general principles of molecular interactions.

Once potential protein targets are identified, a more detailed analysis of the binding site can be performed. This involves examining the specific amino acid residues that are predicted to interact with this compound. The nature of these interactions (e.g., which residues form hydrogen bonds, which are involved in hydrophobic contacts) can provide clues about the molecule's potential biological effect. For instance, if the compound is predicted to bind to the active site of an enzyme, it might act as an inhibitor. By identifying the protein targets, researchers can then infer which biochemical pathways might be influenced by the presence of this compound. For example, picolinic acid itself is known to be involved in tryptophan metabolism. Computational studies could explore if this compound interacts with enzymes in this or related pathways.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a more fundamental understanding of the electronic structure and reactivity of this compound.

DFT calculations can be used to determine the optimized geometry, electronic properties (such as molecular orbital energies and charge distribution), and vibrational frequencies of this compound. A study on the related 4-methoxypicolinic acid using DFT (B3LYP) has shown how substituents influence the electronic properties of the picolinic acid ring. For this compound, DFT could provide mechanistic insights into its reactivity, for example, by calculating the activation energies for potential reactions or by modeling its interaction with metal ions to understand its chelation properties.

Table 2: Calculated Properties of 4-Methoxypicolinic Acid (as a proxy)

PropertyValue
HOMO-LUMO GapData not available in searched sources
Dipole MomentData not available in searched sources
Mulliken ChargesData not available in searched sources

Specific DFT data for this compound is not available in the searched literature. The table for the related 4-methoxypicolinic acid is included for illustrative purposes, though specific values were not found in the provided search results.

The crystal structure of a molecule reveals the intricate network of intermolecular interactions that govern its solid-state properties. For this compound, X-ray crystallography would be the definitive method to determine its hydrogen bonding and any potential halogen bonding patterns (if halogenated derivatives were synthesized). In the absence of a specific crystal structure for this compound, studies on similar molecules, such as 5-(trifluoromethyl)picolinic acid, show the formation of water-bridged hydrogen-bonding networks. It is highly probable that this compound would also exhibit strong hydrogen bonding involving its carboxylic acid group and pyridine nitrogen, potentially forming dimers or extended networks in the solid state.

Force Field Calculations for Complex Stability

Force field calculations are a computationally less expensive alternative to quantum mechanics for studying large molecular systems, such as a ligand-protein complex or a metal complex in solution. These methods rely on a set of parameters (the force field) that describe the potential energy of a system as a function of its atomic coordinates. To study the stability of complexes involving this compound, a reliable set of force field parameters for the molecule would first need to be developed. This is often done by fitting the force field parameters to reproduce experimental data or higher-level quantum mechanical calculations. Once a force field is established, molecular dynamics (MD) simulations can be performed to study the stability and conformational dynamics of the complex over time. For metal complexes, these calculations can provide insights into the coordination geometry and the strength of the metal-ligand bonds.

Database Mining and Structural Comparison

In the absence of a publicly available crystal structure for this compound, computational and theoretical investigations often turn to database mining, a powerful strategy to infer structural properties by comparing them with closely related, crystallographically characterized molecules. This approach leverages the vast repository of structural data to understand likely conformations, intermolecular interactions, and packing motifs.

Cambridge Structural Database (CSD) for Related Structures

The Cambridge Structural Database (CSD), a comprehensive and curated repository of small-molecule organic and metal-organic crystal structures, is an invaluable resource for this type of comparative analysis. While a search of the CSD does not yield an entry for this compound itself, it contains the crystal structures of several analogous compounds. Analysis of these related structures provides significant insights into the probable solid-state behavior of the title compound.

A key related structure found in the CSD is that of its parent diacid, 2,6-pyridinedicarboxylic acid, also known as dipicolinic acid. The crystal structure of 2,6-pyridinedicarboxylic acid (CSD refcode: 184496) reveals a planar conformation of the pyridine ring with the carboxylic acid groups nearly coplanar with the ring. nih.gov This planarity is a common feature in pyridinedicarboxylic acids and their derivatives, driven by the delocalized π-system of the aromatic ring.

Furthermore, the CSD contains numerous entries for various esters of pyridinedicarboxylic acids. These structures are particularly relevant for understanding the conformational preferences of the methoxycarbonyl group in this compound. For instance, analysis of related methyl picolinate (B1231196) and nicotinate ester structures within the database can help predict the likely orientation of the ester group relative to the pyridine ring and the other substituent.

By comparing the crystal packing of these related compounds, it is possible to anticipate the types of intermolecular interactions that might stabilize the crystal lattice of this compound. These interactions would likely include hydrogen bonding involving the carboxylic acid group and the pyridine nitrogen, as well as π-stacking interactions between the aromatic rings. The presence of the methyl ester group would also introduce the possibility of weaker C–H···O interactions.

The table below summarizes key related structures and their CSD reference codes, which form the basis for a comparative structural analysis of this compound.

Compound NameCSD Reference CodeRelationship to Target Compound
2,6-Pyridinedicarboxylic acid184496Parent diacid
2,5-Pyridinedicarboxylic acidNot specified in search resultsIsomeric parent diacid
2,6-Pyridinedicarboxylic acid monomethyl esterNot specified in search resultsIsomer
3,5-Pyridinedicarboxylic acid monomethyl esterNot specified in search resultsIsomer

Future Directions and Emerging Research Areas

Novel Applications in Medicinal Chemistry and Drug Discovery

The inherent biological activities of picolinic acid and its derivatives have long been recognized, and current research is focused on harnessing their potential to address some of the most pressing challenges in medicine, including cancer and infectious diseases.

The field of cancer immunotherapy is increasingly exploring the potential of small molecules that can modulate the immune system to recognize and eliminate tumor cells. Picolinic acid, a metabolite of tryptophan, has been shown to possess immunomodulatory, neuroprotective, and anti-proliferative properties. nih.govwikipedia.org Its derivatives are being investigated as potential activators of macrophage pro-inflammatory functions, which could be beneficial in a tumor microenvironment. pensoft.net

Research has indicated that picolinic acid can enhance macrophage effector functions by boosting the expression of interferon-γ (INFγ) dependent nitric oxide synthase (NOS) and inducing the expression of macrophage inflammatory proteins (MIP)1α and 1β. nih.gov Furthermore, in animal models, picolinic acid has demonstrated the ability to reduce tumor growth and improve longevity. nih.gov A patent for picolinic acid derivatives highlights their potential as immune response modulators for the prevention and treatment of cancer. google.com These findings suggest that derivatives of 5-(methoxycarbonyl)picolinic acid could be developed as small-molecule immunomodulators, offering an alternative to traditional antibody-based therapies. Their smaller size could lead to better tumor penetration and potentially fewer side effects.

Picolinic Acid Derivative Research AreaKey FindingsPotential Application for this compound
ImmunomodulationPicolinic acid enhances macrophage effector functions and can reduce tumor growth in animal models. nih.govnih.govDerivatives could be designed as small-molecule cancer immunotherapies.
Anti-proliferative EffectsPicolinic acid and its derivatives have shown anti-proliferative effects against cancerous cells. google.comPotential for direct anti-cancer activity in addition to immunomodulatory effects.

Multidrug resistance (MDR) is a significant hurdle in the effective treatment of cancer. Researchers are actively seeking new compounds that can circumvent or reverse these resistance mechanisms. While direct research on this compound in this area is limited, studies on related heterocyclic compounds provide promising leads. For instance, novel quinoline (B57606) derivatives have been shown to inhibit P-glycoprotein, a key protein involved in MDR, thereby reversing doxorubicin (B1662922) resistance in cancer cells. nih.gov

Furthermore, metal complexes of a 5-nitro-8-hydroxyquinoline-proline hybrid have demonstrated enhanced cytotoxicity against multidrug-resistant cancer cell lines. mdpi.com The ability of picolinic acid and its derivatives to chelate metal ions could be exploited in a similar fashion. nih.gov These studies suggest a plausible research direction for designing derivatives of this compound that could act as MDR inhibitors or be incorporated into metal-based therapies targeting resistant tumors.

Advanced Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of picolinic acid derivatives make them valuable building blocks in the field of materials science. Their ability to form stable complexes with a wide range of metal ions is a key attribute. nih.gov This has led to their use in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. nih.gov

Recent research has also focused on the supramolecular assembly of picolinic acid derivatives. For example, co-crystals of ethyl 2-picolinate with fumaric acid have been prepared and characterized, demonstrating the formation of specific hydrogen-bonding networks. ksu.edu.sa The study of these intermolecular interactions is crucial for the rational design of new solid-state materials with desired physical and chemical properties. The ester and carboxylic acid functionalities of this compound make it an ideal candidate for creating diverse supramolecular architectures through hydrogen bonding and coordination with metal ions.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. Research into the synthesis of pyridine (B92270) carboxylic acids has explored more environmentally friendly methods. One such approach involves the use of pyridine-2-carboxylic acid itself as a green and efficient catalyst for multi-component reactions. nih.govrsc.org

Other studies have focused on the development of heterogeneous catalysts, such as metal-organic frameworks, for the synthesis of picolinate (B1231196) and picolinic acid derivatives under mild, ambient temperature conditions. nih.govrsc.org The use of water as a solvent and air as an oxidant in the catalytic vapor-phase oxidation of alkylpyridines represents another significant advancement in the green synthesis of pyridine carboxylic acids. google.com These methodologies could be adapted for the large-scale, sustainable production of this compound and its derivatives.

Green Synthesis ApproachCatalyst/MethodAdvantages
Catalytic Multi-component ReactionsPyridine-2-carboxylic acid nih.govrsc.orgBioproduct catalyst, high yields, milder conditions.
Heterogeneous CatalysisUiO-66(Zr)-N(CH2PO3H2)2 (a MOF) nih.govrsc.orgRecyclable catalyst, ambient temperature synthesis.
Vapor-Phase Catalytic OxidationVanadia-based catalysts with air as oxidant google.comUse of air instead of stoichiometric oxidants, less waste.

Integration of AI and Machine Learning in Compound Design and Activity Prediction

For a compound like this compound, AI and ML algorithms can be employed to:

Design novel derivatives: Generative models can propose new molecular structures with enhanced activity against specific biological targets. nih.gov

Predict biological activity: Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the therapeutic potential of new derivatives based on their chemical structure. mdpi.com

Optimize pharmacokinetic properties: AI can predict properties such as absorption, distribution, metabolism, and excretion (ADME), guiding the design of more effective drug candidates. mdpi.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(methoxycarbonyl)picolinic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves functionalization of picolinic acid derivatives. For example, methoxycarbonylation can be achieved via nucleophilic substitution or esterification under anhydrous conditions. In related compounds like 6-((methylsulfonyl)methyl)picolinic acid, reactions in DMF at 120°C with sodium methanesulfinate were used, followed by purification via flash chromatography . Optimization may require adjusting solvent polarity (e.g., THF vs. DMF), temperature, and catalysts (e.g., Hünig’s base for carbonate formation as in evidence 22). Yield improvements often involve monitoring reaction progress with TLC or HPLC.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and functional groups. For example, in analogous compounds like 6-(methylsulfonamido)picolinic acid, ¹H NMR peaks at δ 8.1–8.3 ppm confirmed aromatic protons, while ¹³C NMR identified carbonyl carbons at ~170 ppm . High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight. Purity is assessed via HPLC (>97% by GC/HPLC, as in evidence 2 and 5).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Safety data sheets (SDS) for similar compounds (e.g., methoxycarbonyl derivatives) emphasize using PPE (gloves, goggles, lab coats) and working in a fume hood due to potential respiratory hazards . Storage at 0–6°C may be required to prevent decomposition (evidence 2). Waste disposal must comply with federal/state regulations, and degradation products should be analyzed via LC-MS to confirm stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or regiospecificity in this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations can model transition states for reactions like methoxycarbonyl group substitution. For example, evidence 22 describes methoxycarbonyloxy group substitution by amino alcohols, which could be simulated to identify energy barriers. Software like Gaussian or ORCA can optimize geometries and calculate Fukui indices to predict electrophilic/nucleophilic sites .

Q. What strategies resolve contradictions in reported synthetic yields or reactivity across studies?

  • Methodological Answer : Systematic variation of parameters (solvent, temperature, catalysts) is key. For instance, conflicting yields in esterification reactions may arise from moisture sensitivity; thus, anhydrous conditions (e.g., molecular sieves) should be tested. Reproducibility can be enhanced by adopting standardized purity criteria (e.g., >97% by GC/HPLC, as in evidence 2) and validating results with orthogonal techniques (e.g., NMR and HRMS) .

Q. How does the methoxycarbonyl group influence the biological or catalytic activity of picolinic acid scaffolds?

  • Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing methoxycarbonyl with hydroxymethyl or boronic ester groups, as in evidence 12–13) and testing in biological assays. For example, in evidence 5, sulfonamide-modified picolinic acids were evaluated for enzyme inhibition. Computational docking (AutoDock) can further predict binding interactions with target proteins .

Q. What are the challenges in scaling up this compound synthesis while maintaining purity?

  • Methodological Answer : Scale-up issues often involve exothermic reactions or purification bottlenecks. For multi-gram syntheses, switching from flash chromatography to recrystallization (using solvents like ethyl acetate/hexane) may improve efficiency. Process analytical technology (PAT), such as in-line FTIR, can monitor reactions in real time .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound?

  • Answer :

  • Feasible : Prioritize reactions with commercially available precursors (e.g., methyl picolinate derivatives in evidence 2).
  • Novel : Explore understudied applications, such as metal-organic frameworks (MOFs) using picolinic acid ligands.
  • Ethical : Adhere to safety guidelines for handling corrosive reagents (evidence 1).
  • Relevant : Align with trends in medicinal chemistry (e.g., protease inhibitors) or materials science .

Q. How can the PICO framework structure a study on the catalytic applications of this compound?

  • Answer :

  • Population : Transition-metal catalysts (e.g., palladium complexes).
  • Intervention : Ligand design using this compound.
  • Comparison : Traditional ligands (e.g., bipyridine).
  • Outcome : Catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) .

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Reactant of Route 2
5-(Methoxycarbonyl)picolinic acid

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